8-13C-Uric Acid (contains ~1.5per cent unlabelled)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

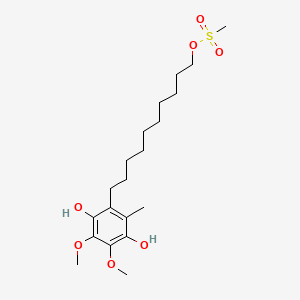

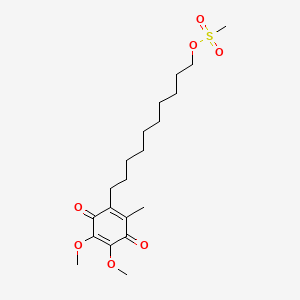

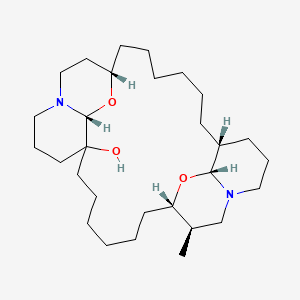

8-13C-Uric Acid is a variant of uric acid where the 8th carbon atom is a carbon-13 isotope . Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates, such as ammonium acid urate . Uric acid is a product of the metabolic breakdown of purine nucleotides, and it is a normal component of urine .

Synthesis Analysis

The synthesis of uric acid is through the enzyme xanthine oxidase, which oxidizes oxypurines . Uric acid is mainly produced in the liver and intestines and is excreted through the kidneys .Molecular Structure Analysis

Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates .Chemical Reactions Analysis

Uric acid can act as a biological marker for screening of PAH in patients . Multiple studies have indicated that reactive oxygen species (ROS) play an important role in the development of PAH .Physical And Chemical Properties Analysis

Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates, such as ammonium acid urate .Mechanism of Action

Uric acid is the end product of purine metabolism in humans . The formation of uric acid is through the enzyme xanthine oxidase, which oxidizes oxypurines . Normally a small amount of uric acid is present in the body, but when there is an excess amount in the blood, called hyperuricemia, this can lead to gout and formation of kidney stones .

Safety and Hazards

Future Directions

The monitoring of uric acid as a clinically relevant toxic biomolecule is of particular importance for the diagnosis of various syndromes and for the monitoring of patients undergoing chemotherapy or radiation therapy . Owing to its speed, low consumption of materials, high sensitivity, convenience, and the easy detection of color changes, colorimetric methods have attracted a lot of attention compared to other methods .

properties

CAS RN |

139290-36-1 |

|---|---|

Molecular Formula |

C5H4N4O3 |

Molecular Weight |

169.104 |

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |

InChI Key |

LEHOTFFKMJEONL-AZXPZELESA-N |

SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O |

synonyms |

7,9-Dihydro-1H-purine-2,6,8(3H)-trione-8-13C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.